molecular formula C16H23NO3 B11012612 (2E)-3-(3,4-dimethoxyphenyl)-N-(pentan-3-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(pentan-3-yl)prop-2-enamide

Cat. No.: B11012612
M. Wt: 277.36 g/mol
InChI Key: SJUHDIVUOWNUQL-CSKARUKUSA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-ethylpropylamine.

    Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the amine group of 1-ethylpropylamine in the presence of a base to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific pathways, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE: can be compared with other propenamide derivatives and compounds containing dimethoxyphenyl groups.

  • Examples include (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-METHYLPROPYL)-2-PROPENAMIDE and (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ISOPROPYLBUTYL)-2-PROPENAMIDE.

Uniqueness

The uniqueness of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(1-ETHYLPROPYL)-2-PROPENAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a propenamide moiety and an ethylpropyl side chain differentiates it from other similar compounds.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-pentan-3-ylprop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-5-13(6-2)17-16(18)10-8-12-7-9-14(19-3)15(11-12)20-4/h7-11,13H,5-6H2,1-4H3,(H,17,18)/b10-8+

InChI Key

SJUHDIVUOWNUQL-CSKARUKUSA-N

Isomeric SMILES

CCC(CC)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCC(CC)NC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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